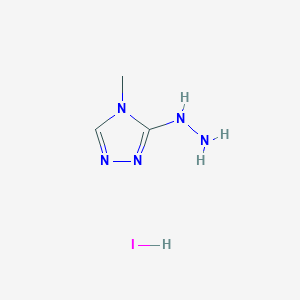

3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” is a type of 1,2,4-triazole derivative . It consists of a 1,2,4-triazole heterocycle with functional groups . It’s used as a reagent in the determination of aldehydes and other reactive chemicals .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various methods. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another study generated complexes of the novel heterocyclic ligand 3-(1-methyl-2-((1E,2E)-3-phenylallylidene)hydrazinyl)-5-phenyl-4H-1,2,4-triazole with Cr (lll), Co (ll), and Cu (II) .Molecular Structure Analysis

The molecular structure of “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” can be determined using techniques such as 1H-NMR, mass spectrometry, FT-IR, and elemental analysis . The InChI code for this compound is 1S/C9H11N5/c1-14-8 (12-13-9 (14)11-10)7-5-3-2-4-6-7/h2-6H,10H2,1H3, (H,11,13) .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse. For example, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . A series of new oxamide-derived amidine reagents can be accessed in excellent yield with minimal purification necessary .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” can be determined using various techniques. The compound has a molecular weight of 189.22 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds containing a triazole structure exhibit broad biological activities, including antimicrobial activity . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Analgesic and Anti-inflammatory Properties

Triazole compounds have been found to possess analgesic and anti-inflammatory properties . This makes them useful in the development of drugs for pain management and treatment of inflammatory conditions .

Anticonvulsant Activity

Some triazole compounds show anticonvulsant activity . They can be used in the development of drugs for the treatment of epilepsy and other conditions characterized by excessive and abnormal brain activity .

Antineoplastic and Antiproliferative Properties

Triazoles have been found to possess antineoplastic and antiproliferative activities . This makes them potential candidates for the development of anticancer drugs .

Antimalarial and Antiviral Properties

Triazole compounds have shown antimalarial and antiviral activities . They can be used in the development of drugs for the treatment of malaria and various viral infections .

Use in Agrochemistry

Compounds containing a triazole structure have important application value in agrochemistry . They can be used in the development of pesticides and other agricultural chemicals .

Use in Material Chemistry

Triazole compounds also find applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds, making them useful in the development of new materials .

Synthesis of Various Derivatives

The synthesis of 1,2,4-triazoles can be expanded to a wide range of triazoles in good to excellent yields . This makes them valuable in the synthesis of various derivatives for further research and application .

Wirkmechanismus

Target of Action

The primary target of 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound interacts with AChE by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . The compound exhibits a competitive inhibitory effect on AChE, with a Ki value of 0.025 µM .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction, heart rate, and memory processing . By inhibiting AChE, 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide can potentially influence these processes .

Pharmacokinetics

The compound’s high density and complex 3d network structure, resulting from extensive hydrogen bonding interactions, may influence its bioavailability .

Result of Action

The inhibition of AChE by 3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide can lead to enhanced cholinergic transmission . This could potentially be beneficial in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Zukünftige Richtungen

The future directions for research on “3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide” and similar compounds are vast. They can be used as substrates for diversity-oriented synthesis of 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles . Further exploration at the molecular level could identify their role as lead molecules in drug discovery for the management of age-related neurodegenerative diseases .

Eigenschaften

IUPAC Name |

(4-methyl-1,2,4-triazol-3-yl)hydrazine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.HI/c1-8-2-5-7-3(8)6-4;/h2H,4H2,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZJUVVLGYUMCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1NN.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8IN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydrazinyl-4-methyl-4H-1,2,4-triazole hydroiodide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-chlorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2380387.png)

![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)

![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)

![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)

![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)

![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)